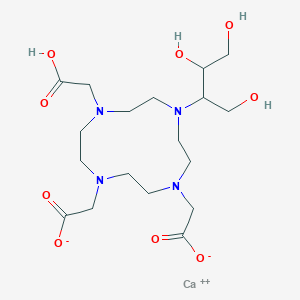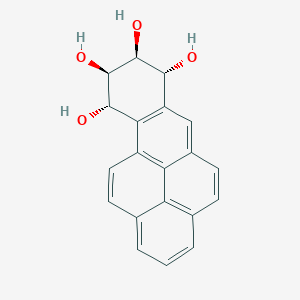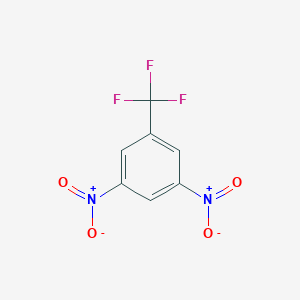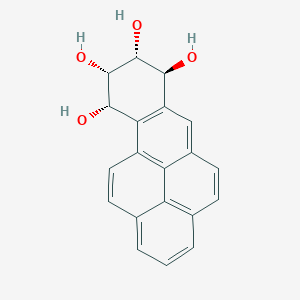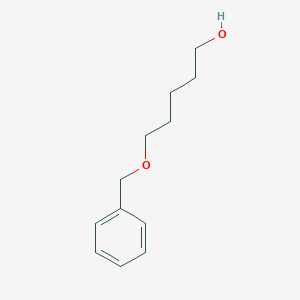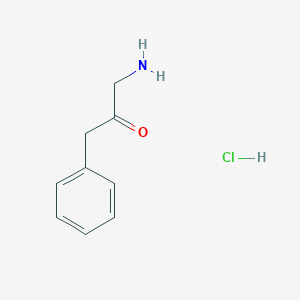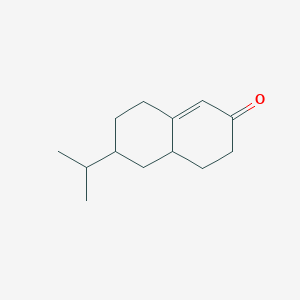
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-, also known as dihydrocarvone, is a cyclic ketone that is widely used in organic synthesis and pharmaceutical research. It has a unique chemical structure that makes it an important building block for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-ne is not well understood. However, it is believed to act by inhibiting the growth of microorganisms and cancer cells. It may also act by reducing inflammation in the body.
Biochemische Und Physiologische Effekte
Dihydrocarvone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria, fungi, and viruses. It has also been found to exhibit anti-inflammatory and antitumor activities. Dihydrocarvone has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Dihydrocarvone has several advantages for lab experiments. It is readily available and inexpensive. It is also easy to handle and store. However, 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-ne has some limitations for lab experiments. It is highly volatile and has a low boiling point, which makes it difficult to handle. It is also sensitive to air and light, which can affect its stability.
Zukünftige Richtungen
There are several future directions for research on 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-ne. One direction is to explore its potential as an antimicrobial agent. Dihydrocarvone has been shown to inhibit the growth of various microorganisms, and further research could lead to the development of new antimicrobial agents. Another direction is to investigate its potential as an anti-inflammatory and antitumor agent. Dihydrocarvone has been found to exhibit these activities, and further research could lead to the development of new drugs for the treatment of inflammatory and cancerous diseases. Additionally, research could be conducted to optimize the synthesis method of 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-ne, to improve its yield and purity.
Synthesemethoden
Dihydrocarvone can be synthesized by the oxidation of dihydrocarveol, which is obtained from the reduction of carvone. The oxidation can be carried out using various oxidizing agents such as chromic acid, potassium permanganate, and Jones reagent. The yield of 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-ne depends on the choice of oxidizing agent, reaction conditions, and the purity of the starting material.
Wissenschaftliche Forschungsanwendungen
Dihydrocarvone has a wide range of scientific research applications. It is used as a chiral building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a starting material for the synthesis of enantiomerically pure compounds. Dihydrocarvone has been found to exhibit antimicrobial, anti-inflammatory, and antitumor activities. It is also used as a flavoring agent in the food industry.
Eigenschaften
CAS-Nummer |
34131-96-9 |
|---|---|
Produktname |
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)- |
Molekularformel |
C13H20O |
Molekulargewicht |
192.3 g/mol |
IUPAC-Name |
6-propan-2-yl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C13H20O/c1-9(2)10-3-4-12-8-13(14)6-5-11(12)7-10/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
XQKOWLJBFQBFMO-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC2=CC(=O)CCC2C1 |
Kanonische SMILES |
CC(C)C1CCC2=CC(=O)CCC2C1 |
Andere CAS-Nummern |
34131-96-9 |
Synonyme |
4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-2(3H)-naphthalenone; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



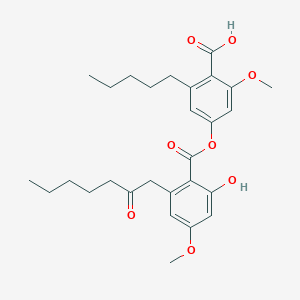
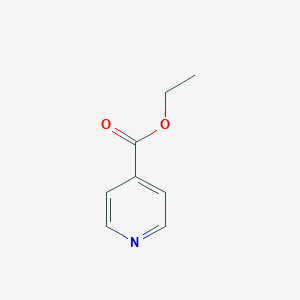
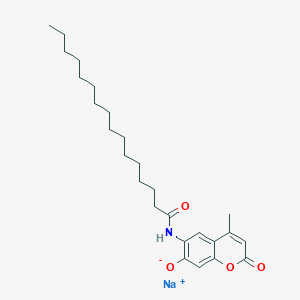
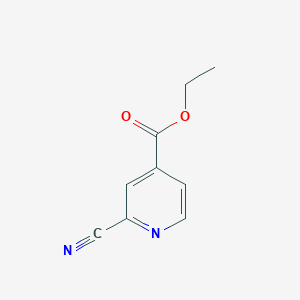
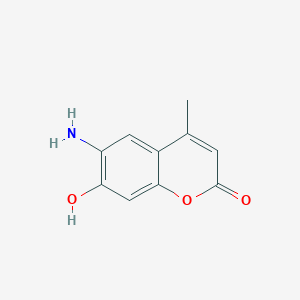
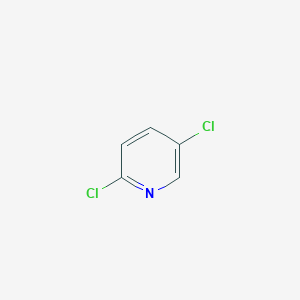
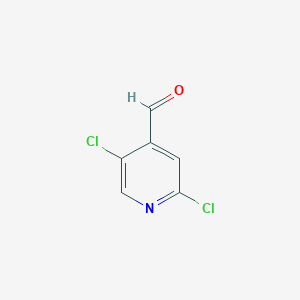
![(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B42138.png)
